Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide
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Overview
Description
Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide is a chemical compound with the molecular formula C11H9BF3KO and a molecular weight of 264.1 g/mol . It is known for its unique structure, which includes a trifluoroborate group attached to a methoxynaphthalene moiety. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide typically involves the reaction of 6-methoxynaphthalene with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: This compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and substitution. The pathways involved include the activation of the boron center, which allows for the transfer of functional groups to the target molecules .
Comparison with Similar Compounds
Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide can be compared with other trifluoroborate compounds, such as:
- Potassium trifluoro(phenyl)boranuide
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(2-naphthyl)boranuide These compounds share similar reactivity due to the presence of the trifluoroborate group but differ in their aromatic substituents, which can influence their chemical behavior and applications. This compound is unique due to its methoxynaphthalene moiety, which provides distinct electronic and steric properties .
Properties
IUPAC Name |
potassium;trifluoro-(6-methoxynaphthalen-2-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3O.K/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11;/h2-7H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPDGHNWCDUFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C=C(C=C2)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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